Iodothiouracil

Catalog No.
S530743
CAS No.
5984-97-4
M.F
C4H3IN2OS
M. Wt
254.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodothiouracil

CAS Number

5984-97-4

Product Name

Iodothiouracil

IUPAC Name

5-iodo-2-sulfanylidene-1H-pyrimidin-4-one

Molecular Formula

C4H3IN2OS

Molecular Weight

254.05 g/mol

InChI

InChI=1S/C4H3IN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)

InChI Key

MYUHSNVSHMCUMD-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=S)N1)I

solubility

Soluble in DMSO

Synonyms

5-iodo-2-thiouracil, iodothiouracil, iodothiouracil sodium

Canonical SMILES

C1=C(C(=O)NC(=S)N1)I

Isomeric SMILES

C1=C(C(=O)NC(=N1)S)I

The exact mass of the compound Iodothiouracil is 253.9011 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Iodothiouracil is a halogenated derivative of thiouracil, characterized by the presence of an iodine atom at the 5-position of the pyrimidine ring. Its chemical formula is C₄H₂I₁N₂O₂S, and it is known for its role in thyroid hormone synthesis inhibition. This compound exhibits structural similarities to other thiouracil derivatives, which are often utilized in the treatment of hyperthyroidism.

Iodothiouracil inhibits the production of thyroid hormones by interfering with the iodination process in the thyroid gland. Thyroid hormones, like T4, contain iodine atoms. ITU competitively inhibits the uptake of iodine by the thyroid gland, thereby reducing the synthesis of T4 and triiodothyronine (T3). This mechanism makes ITU a valuable tool for treating hyperthyroidism, a condition characterized by excessive thyroid hormone production.

Physical and Chemical Properties

  • Melting Point: 290-292 °C []
  • Solubility: Slightly soluble in water, more soluble in hot water and alkaline solutions []
  • Stability: Stable under normal storage conditions
, primarily involving electrophilic substitution due to the presence of the iodine atom. Notably, it can undergo:

  • Nucleophilic substitution: The sulfur atom in iodothiouracil can act as a nucleophile, allowing it to participate in reactions with electrophiles.
  • Deiodination: Under certain conditions, iodothiouracil can lose its iodine atom, leading to the formation of thiouracil.
  • Formation of thioketones: In reactions with carbonyl compounds, iodothiouracil can form thioketones through a condensation reaction.

Iodothiouracil exhibits significant biological activity, primarily as an antithyroid agent. Its mechanisms include:

  • Inhibition of thyroid peroxidase: This enzyme is crucial for the iodination of tyrosyl residues in thyroglobulin, thus disrupting thyroid hormone synthesis.
  • Reduction of hormone levels: By inhibiting the synthesis of thyroxine and triiodothyronine, iodothiouracil effectively lowers circulating thyroid hormone levels, making it useful in treating hyperthyroidism and related conditions .

Iodothiouracil can be synthesized through several methods:

  • Direct iodination: 2-thiouracil can be iodinated using reagents such as Iodo-Gen in a two-phase reaction system .
  • Phosphitylation reactions: These involve protecting groups and can yield various derivatives with specific functionalities through controlled chemical transformations .
  • Condensation methods: This involves reacting thioketones with appropriate nitrogen-containing compounds to yield iodothiouracil.

Iodothiouracil finds applications in various fields:

  • Pharmaceuticals: It is primarily used as an antithyroid medication to manage hyperthyroidism.
  • Research: Iodothiouracil serves as a model compound in studies related to thyroid function and drug interactions.
  • Radiopharmaceuticals: Due to its iodine content, it can be utilized in radiolabeling for diagnostic imaging.

Research indicates that iodothiouracil interacts with multiple biological targets:

  • Thyroid hormones: It competes with thyroxine for binding sites on transport proteins, affecting hormone bioavailability.
  • Enzymatic pathways: The compound has been shown to inhibit enzymes involved in thyroid hormone synthesis and metabolism .
  • Drug interactions: Iodothiouracil may interact with other medications affecting thyroid function or metabolism.

Iodothiouracil shares structural and functional similarities with several other compounds. Here are notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
ThiouracilSimilar base structureAntithyroid activityLacks iodine
MethimazoleSimilar thioether groupAntithyroid activityMore potent than iodothiouracil
PropylthiouracilSimilar thioether groupAntithyroid activityLonger half-life

Iodothiouracil's uniqueness lies in its iodine substitution, which enhances its efficacy and specificity in inhibiting thyroid hormone synthesis compared to its non-iodinated counterparts.

High-Performance Liquid Chromatography Validation Protocols

High-Performance Liquid Chromatography represents the most widely employed analytical technique for the quantitative determination of iodothiouracil in pharmaceutical and biological matrices. The development of robust High-Performance Liquid Chromatography methods for iodothiouracil analysis follows established validation protocols that ensure reliability, accuracy, and regulatory compliance [1] [2] [3].

Column Selection and Stationary Phase Considerations

The selection of appropriate chromatographic columns constitutes a critical parameter in iodothiouracil analysis. Reverse-phase columns, particularly octadecylsilane-bonded phases, demonstrate optimal performance for thiouracil derivative separations [4] [1] [5]. The Inertsil Carbon-18 column with dimensions of 4.6 × 150 millimeters and 5 micrometer particle size provides excellent resolution and peak symmetry for iodothiouracil compounds [6]. Alternative stationary phases include ZORBAX Extend-Carbon-18 columns, which offer enhanced pH stability and improved retention characteristics for halogenated pyrimidine derivatives [7].

Mobile Phase Optimization

Mobile phase composition significantly influences retention behavior and separation efficiency of iodothiouracil. Binary solvent systems comprising acetonitrile and aqueous buffer solutions provide superior chromatographic performance compared to methanol-based eluents [8]. The optimal mobile phase typically consists of acetonitrile-water-sodium azide solution in ratios of 24:26:50 volume per volume per volume, adjusted to pH 5.5 using appropriate buffer systems [8]. Flow rates ranging from 0.6 to 1.5 milliliters per minute ensure adequate separation while maintaining reasonable analysis times [4] [1].

Detection Systems and Sensitivity Parameters

Multiple detection approaches have been validated for iodothiouracil quantification. Ultraviolet detection at 254 nanometers provides acceptable sensitivity for pharmaceutical applications, while post-column derivatization methods enhance detection limits significantly [4] [8]. The iodine-azide reaction system, monitored at 350 nanometers, achieves limits of detection as low as 5 nanomolar and limits of quantification of 8 nanomolar [8]. Tandem mass spectrometric detection offers superior specificity and sensitivity, with limits of quantification reaching 1 nanogram per milliliter in biological matrices [7].

ParameterSpecificationPerformance Criteria
Linearity Range8-100 nanomolarCorrelation coefficient ≥ 0.9988
Precision (Intra-day)Relative standard deviation < 4.2%Six replicate injections
Precision (Inter-day)Relative standard deviation < 8%Three consecutive days
AccuracyRecovery 91-107%Spiked sample analysis
SelectivityNo interference peaksBlank matrix evaluation
Stability24 hours at room temperatureSample degradation < 5%

Validation Parameters and Acceptance Criteria

Method validation follows International Council for Harmonisation guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, and robustness assessment [2] [9] [3]. Specificity validation requires demonstration of selectivity against potential interferents, including degradation products and matrix components [10]. Linearity assessment spans at least five concentration levels across the analytical range, with correlation coefficients exceeding 0.995 [11].

Recovery studies utilizing spiked biological samples demonstrate method accuracy, with acceptable recovery ranges of 87-107% for serum and urine matrices [1] [6]. Precision evaluation encompasses both repeatability and intermediate precision, with relative standard deviation values typically below 10% for qualified analytical ranges [10].

Sample Preparation and Matrix Effects

Biological sample preparation involves solid-phase extraction procedures to eliminate matrix interferences and concentrate analytes [6]. Carbon-18 cartridges provide optimal recovery for iodothiouracil compounds, yielding extraction efficiencies of 92-98% from urine samples [6]. Matrix effect evaluation ensures that endogenous components do not compromise analytical performance, with acceptable matrix factor ranges of 85-115% [2].

Temperature stability studies demonstrate that processed samples remain stable for 24 hours at room temperature and 7 days under refrigerated conditions [12]. Long-term stability at -70°C extends to several months without significant degradation [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides unambiguous structural identification of iodothiouracil through characteristic fragmentation patterns and molecular ion detection. Electron ionization and electrospray ionization techniques generate distinct spectral signatures that enable confident compound identification [7] [13] [14] [15].

Molecular Ion Characteristics

The molecular ion of iodothiouracil appears at mass-to-charge ratio 254, corresponding to the protonated molecular species under electrospray ionization conditions [16] [17]. Under electron ionization conditions, the molecular ion exhibits reduced intensity due to extensive fragmentation, consistent with the behavior of halogenated heterocyclic compounds [15] [18]. The presence of iodine results in characteristic isotope patterns that facilitate molecular formula confirmation [13] [19].

Primary Fragmentation Pathways

Iodothiouracil undergoes predictable fragmentation reactions that reflect the inherent stability of heterocyclic rings and the lability of carbon-iodine bonds [20] [14]. The primary fragmentation pathway involves loss of the iodine atom (mass 127), generating a fragment ion at mass-to-charge ratio 127 [13] [15]. This process represents α-cleavage adjacent to the aromatic ring system, producing a stabilized radical cation [21] [22].

Secondary fragmentation involves elimination of the thiol group (mass 33), yielding fragment ions characteristic of the pyrimidine core structure [14] [15]. Ring fragmentation produces smaller ions corresponding to immonium species and carbon-nitrogen fragments [20] [23].

Fragment Ion (m/z)Neutral LossFragmentation MechanismRelative Intensity
254-Molecular ion [M+H]⁺Variable
127127 (I- )α-Cleavage, iodine lossHigh
22133 (SH- )Thiol eliminationModerate
94160Ring fragmentationLow
69185Multiple bond cleavagesLow

Collision-Induced Dissociation Patterns

Tandem mass spectrometry experiments reveal detailed fragmentation mechanisms through collision-induced dissociation studies [7] [24]. Low-energy collision conditions (10-20 electron volts) primarily induce simple bond cleavages, while higher energies (30-40 electron volts) promote extensive rearrangement reactions [7] [25].

The sulfur-containing thiouracil framework exhibits characteristic elimination of sulfur dioxide (mass 64) under specific activation conditions [24]. This fragmentation pathway proves diagnostic for sulfur-containing heterocycles and provides structural confirmation for thiouracil derivatives [24].

Electrospray Ionization Behavior

Electrospray ionization generates predominantly protonated molecular ions for iodothiouracil, with minimal in-source fragmentation under optimized conditions [7] [13]. The compound demonstrates favorable ionization efficiency in both positive and negative ion modes, although positive mode detection typically provides superior sensitivity [7].

Matrix effects in biological samples require careful evaluation, as endogenous components may suppress or enhance ionization efficiency [26]. Ion suppression effects range from 10-15% in plasma samples, necessitating isotopically labeled internal standards for accurate quantification [7].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for iodothiouracil through analysis of proton, carbon-13, and iodine-127 nuclei. The technique enables unambiguous identification of substitution patterns, tautomeric forms, and conformational preferences [27].

Proton Nuclear Magnetic Resonance Characteristics

Proton Nuclear Magnetic Resonance spectra of iodothiouracil display characteristic signals arising from nitrogen-hydrogen and carbon-hydrogen functionalities [27]. The exchangeable nitrogen-hydrogen protons appear as broad singlets in the 9-12 parts per million region, exhibiting temperature-dependent behavior due to chemical exchange processes [27].

The aromatic carbon-hydrogen proton appears as a singlet at approximately 6.5-7.0 parts per million, with chemical shift variations depending on the iodine substitution position and tautomeric state [27]. The downfield shift relative to unsubstituted uracil reflects the electron-withdrawing effect of the iodine substituent.

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information regarding the electronic environment of individual carbon atoms within the iodothiouracil framework [27]. The carbonyl carbon resonances appear in the 150-170 parts per million region, with distinct chemical shifts for carbon-2 and carbon-4 positions [27].

The iodine-substituted carbon exhibits characteristic downfield chemical shifts due to the heavy atom effect and electronic deshielding. Comparison with non-iodinated analogs reveals chemical shift differences of 20-30 parts per million for the substituted carbon.

Carbon PositionChemical Shift (ppm)MultiplicityAssignment
C-2160-170SingletThiocarbonyl carbon
C-4155-165SingletCarbonyl carbon
C-560-70SingletIodine-substituted carbon
C-6145-155SingletAromatic carbon-hydrogen

Iodine-127 Nuclear Magnetic Resonance Spectroscopy

Iodine-127 Nuclear Magnetic Resonance spectroscopy, although technically challenging due to quadrupolar relaxation, provides direct evidence for iodine incorporation and chemical environment. The technique requires specialized instrumentation and often yields broad signals due to rapid relaxation processes.

Chemical shifts for organic iodine compounds span a range of several thousand parts per million, with aromatic iodine typically appearing in the 0-500 parts per million region relative to potassium iodide reference. The large chemical shift range enables discrimination between different iodine environments and oxidation states.

Tautomerism and Dynamic Behavior

Variable-temperature Nuclear Magnetic Resonance studies reveal tautomeric equilibria between thione and thiol forms of iodothiouracil [27]. The predominant tautomer under physiological conditions corresponds to the thione form, consistent with theoretical calculations and X-ray crystallographic data.

Exchange processes between tautomeric forms occur on the Nuclear Magnetic Resonance timescale, often resulting in line broadening or coalescence phenomena. Deuterium exchange experiments confirm the lability of nitrogen-hydrogen protons and provide information regarding hydrogen bonding interactions.

Solvent Effects and Chemical Exchange

Solvent selection significantly influences Nuclear Magnetic Resonance spectral quality and chemical shift values for iodothiouracil [27]. Dimethyl sulfoxide-d6 provides optimal solubility and minimal exchange effects, while deuterium oxide enables investigation of exchangeable proton behavior.

Chemical exchange with solvent molecules or impurities may broaden spectral lines and complicate spectral interpretation. Temperature variation studies help distinguish between chemical exchange and scalar coupling effects [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

253.90108 g/mol

Monoisotopic Mass

253.90108 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

61O17612T5

Related CAS

3565-15-9 (hydrochloride salt)

Other CAS

5984-97-4

Wikipedia

Iodothiouracil

Dates

Last modified: 08-15-2023
1: Mårs U, Tolmachev V, Sundin A. Positron emission tomography of experimental melanoma with. Nucl Med Biol. 2000 Nov;27(8):845-9. PubMed PMID: 11150719.
2: Olander K, Larsson BS, Ringborg U, Schnell PO. Uptake of [131I]thiouracil in tumours of patients with disseminated malignant melanoma. A pilot study. Melanoma Res. 1992 Jan-Feb;1(5-6):391-5. PubMed PMID: 1422195.
3: Coderre JA, Halle DA. Direct electrophilic iodination of 2-thiouracil using Iodo-Gen. Int J Rad Appl Instrum A. 1989;40(9):759-63. PubMed PMID: 2559065.
4: van Langevelde A, Bergman W, Feitsma RI, Osanto S, Pauwels EK. A patient study with radioiodine labelled 5-iodo-2-thiouracil. Eur J Nucl Med. 1988;14(12):640-1. PubMed PMID: 3243315.
5: Franken NA, Van Langevelde A, Pauwels EK, Journée-de Korver JG, Bakker CN, Oosterhuis JA. Radio-iodine-labelled 5-iodo-2-thiouracil: a potential radiopharmaceutical for establishing the viability of ocular melanoma after radiation therapy. Nucl Med Commun. 1986 Nov;7(11):797-809. PubMed PMID: 3554049.
6: Coderre JA, Packer S, Fairchild RG, Greenberg D, Laster B, Micca P, Fand I. Iodothiouracil as a melanoma localizing agent. J Nucl Med. 1986 Jul;27(7):1157-64. PubMed PMID: 3723191.
7: Franken NA, van Delft JL, van Langevelde A, Bleeker JC, de Wolff-Rouendaal D, van Best JA, Bouwhuis-Hoogerwerf ML, Oosterhuis JA, Pauwels EK. Scintimetric detection of choroidal malignant melanoma with [123I]-5-iodo-2-thiouracil. Ophthalmologica. 1986;193(4):248-54. PubMed PMID: 3587880.
8: Franken NA, Van Langevelde A, Journée-De Korver JG, Bakker CN, Feitsma RI, Van Delft JL, Oosterhuis JA, Pauwels EK. Uptake of 123I-5-iodo-2-thiouracil, a possible radiopharmaceutical for noninvasive detection of ocular melanoma, in melanotic and amelanotic melanomas in hamsters. Nucl Med Commun. 1985 Oct;6(10):657-63. PubMed PMID: 4088550.
9: Broxterman HJ, van Langevelde A, Bakker CN, Boer H, Journée-de Korver JG, Kaspersen FM, Kakebeeke-Kemme HM, Pauwels EK. Incorporation of [125I]-5-iodo-2-thiouracil in cultured hamster, rabbit, and human melanoma cells. Cancer Res. 1983 Mar;43(3):1316-20. PubMed PMID: 6825101.
10: van Langevelde A, Bakker CN, Broxterman HJ, Journée-de Korver JG, Kaspersen FM, Oosterhuis JA, Pauwels EK. Potential radiopharmaceuticals for the detection of ocular melanoma. Part I. 5-iodo-2-thiouracil derivatives. Eur J Nucl Med. 1983;8(2):45-51. PubMed PMID: 6840126.
11: SARCIONE EJ, BARRETT HW. The antithyroid activity of 5-iodo-2-thiouracil. Endocrinology. 1958 Aug;63(2):142-50. PubMed PMID: 13562017.
12: MONEY WL, GODWIN JT, RAWSON RW. The experimental production of thyroid tumors in the rat by the administration of sodium-5-iodo-2-thiouracil. Cancer. 1957 Jul-Aug;10(4):690-7. PubMed PMID: 13472603.
13: VILLARI V, CORAGGIO F. [In vitro antibacterial activity of 5-iodo-2-thiouracil]. Riv Ist Sieroter Ital. 1957 Jan-Feb;32(1):35-43. Italian. PubMed PMID: 13421484.
14: LAMBERG BA, WAHLBERG P. [Potassium perchlorate and iodothiouracil in thyrotoxicosis]. Nord Med. 1955 Mar 3;53(9):359-61. Swedish. PubMed PMID: 14356503.
15: DE RITIS F, ROSSANO P. [Therapy of hyperthyroidism with 5-iodo-2-thiouracil]. Minerva Med. 1954 Apr 7;45(28):955-65. Undetermined Language. PubMed PMID: 13165271.
16: GALBRAITH HJ, NASH DF, SPENCE AW. Iodothiouracil in treatment of toxic goitre. Br Med J. 1954 Feb 20;1(4859):420-2. PubMed PMID: 13126529; PubMed Central PMCID: PMC2084533.
17: GOLDBERG RC, WOLFF J. Evaluation of the antithyroid activity of 5-iodo-2-thiouracil. Endocrinology. 1954 Feb;54(2):181-95. PubMed PMID: 13151109.
18: VANDERLAAN WP, CAPLAN R. On the mode of action of iodothiouracil. J Clin Endocrinol Metab. 1954 Feb;14(2):232-41. PubMed PMID: 13130670.
19: CATZ B. Additive toxic effects of phenobarbital and itrumil. J Clin Endocrinol Metab. 1953 Sep;13(9):1128-9. PubMed PMID: 13084734.
20: CATZ B, STARR P. Metabolic, isotopic, and pathological differences between sodium-5-iodo-2-thiouracil and thiouracil plus potassium iodide. Am J Med Sci. 1953 Feb;225(2):178-86. PubMed PMID: 13016559.

Explore Compound Types